Methyl 2-(prop-2-en-1-yloxy)benzoate
Overview
Description
Methyl 2-(prop-2-en-1-yloxy)benzoate: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by its IUPAC name, methyl 2-(allyloxy)benzoate . This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(prop-2-en-1-yloxy)benzoate can be synthesized through the reaction of methyl salicylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(prop-2-en-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-(prop-2-en-1-yloxy)benzoate has several applications in scientific research:
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(prop-2-en-1-yloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with proteins to modulate their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)benzoate: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
Methyl 2-(prop-1-en-2-yl)benzoate: Another similar compound with slight structural differences.
Uniqueness: Methyl 2-(prop-2-en-1-yloxy)benzoate is unique due to its specific allyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2-prop-2-enoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESKJGWJSTNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278317 | |
Record name | methyl 2-(prop-2-en-1-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-42-4 | |
Record name | NSC7008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(prop-2-en-1-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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